Pentyl methanesulfonate
CAS No.: 6968-20-3
Cat. No.: VC3832332
Molecular Formula: C6H14O3S
Molecular Weight: 166.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6968-20-3 |
|---|---|
| Molecular Formula | C6H14O3S |
| Molecular Weight | 166.24 g/mol |
| IUPAC Name | pentyl methanesulfonate |
| Standard InChI | InChI=1S/C6H14O3S/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3 |
| Standard InChI Key | GSWMXIIUDJOXNF-UHFFFAOYSA-N |
| SMILES | CCCCCOS(=O)(=O)C |
| Canonical SMILES | CCCCCOS(=O)OC |
Introduction
Structural and Nomenclature Overview
Pentyl methanesulfonate, systematically named pentyl methanesulfonate (IUPAC: pentyl sulfonylmethane), consists of a five-carbon alkyl chain (pentyl group) bonded to the oxygen atom of a methanesulfonate group (). The sulfonate group’s tetrahedral geometry around the sulfur atom enhances its stability and leaving group ability in substitution reactions. Unlike branched analogs such as 4-methyl-1-pentyl methanesulfonate, the linear pentyl configuration influences its physicochemical properties, including solubility and lipophilicity.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of pentyl methanesulfonate typically involves the acid-catalyzed esterification of 1-pentanol with methanesulfonic acid:
Protonation of the hydroxyl group facilitates nucleophilic attack by the sulfonate ion, yielding the ester and water. Optimized conditions (e.g., 60–80°C, anhydrous environment) achieve yields exceeding 85% .
Industrial-Scale Production
Large-scale manufacturing employs continuous-flow reactors to minimize side reactions. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Catalyst | (1–2 mol%) |
| Reaction Time | 2–4 hours |
Post-synthesis purification via fractional distillation or column chromatography ensures >98% purity, critical for pharmaceutical applications .
Physicochemical Properties
Molecular Characteristics
-
Molecular Weight: 166.24 g/mol
The compound’s moderate lipophilicity () facilitates solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited water solubility (<1 mg/mL) .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset at 180°C, with exothermic peaks indicating sulfonate group degradation. Storage recommendations include inert atmospheres and temperatures below 25°C .
Chemical Reactivity and Applications
Alkylation Reactions
As a mesylate ester, pentyl methanesulfonate acts as an electrophilic alkylating agent in SN2 reactions. For example, it transfers pentyl groups to nucleophiles like amines or thiols:
This reactivity underpins its use in synthesizing surfactants and agrochemicals.
Pharmaceutical Intermediates
Analytical Detection Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
Shimadzu’s GCMS-TQ8040 system enables precise quantification at concentrations as low as 0.01 µg/mL . Calibration curves exhibit linearity () across 0.01–10 µg/mL ranges, with recovery rates of 77–113% :
| Compound | Recovery (%) | RSD (%) |
|---|---|---|
| Methyl methanesulfonate | 110.24 | 1.82 |
| Ethyl methanesulfonate | 112.79 | 0.86 |
Nuclear Magnetic Resonance (NMR)
-NMR spectra feature characteristic peaks:
-
δ 1.2–1.6 ppm (pentyl chain, multiplet)
-
δ 3.1 ppm (s, 3H, )
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